molecular formula C12H21N3O3 B1397975 1-Boc-3-(3-oxo-1-piperazinyl)azetidine CAS No. 1257293-71-2

1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Cat. No. B1397975
M. Wt: 255.31 g/mol
InChI Key: ZYOPXPCGSUAHOF-UHFFFAOYSA-N
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Description

1-Boc-3-(3-oxo-1-piperazinyl)azetidine, also known as tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a chemical compound with the CAS Number: 1257293-71-2 . It has a molecular weight of 255.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3, (H,13,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Applications in Drug Discovery

Recent studies have highlighted the synthesis and potential applications of azetidine derivatives, including 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, in drug discovery and development. For instance, the exploration of 3-aminoazetidine derivatives for broad-spectrum antidepressant activities demonstrates the compound's relevance in medicinal chemistry. These derivatives were synthesized starting from Boc-protected 3-azetidinone, aiming to identify compounds with inhibitory activities against neurotransmitter reuptake, which is crucial for developing new antidepressants (Han et al., 2014).

Contributions to Heterocyclic Chemistry

The compound also contributes significantly to heterocyclic chemistry through its role in the synthesis of new heterocyclic amino acid derivatives. A study described a synthetic route for preparing novel heterocyclic amino acid derivatives containing azetidine and oxetane rings, showcasing the versatility of azetidine derivatives in constructing complex molecular architectures (Gudelis et al., 2023).

Antiviral and Anticancer Activities

Moreover, azetidine derivatives, including the Boc-protected piperazine, have been evaluated for their antiviral and anticancer activities. Research has identified compounds with significant efficacy against human cytomegalovirus and notable anticancer activity, highlighting the therapeutic potential of azetidine derivatives in treating various diseases (Kornii et al., 2021).

Role in Synthetic Methodologies

Azetidine derivatives are also pivotal in synthetic methodologies for constructing complex molecules. For example, the development of continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines using a common synthetic precursor demonstrates the compound's importance in streamlining synthetic processes, thereby enhancing the efficiency and sustainability of chemical syntheses (Colella et al., 2021).

Applications in Peptide Derivatization

Additionally, azetidine derivatives have been utilized in peptide derivatization to improve mass spectrometric analyses. The derivatization of peptides with piperazine-based derivatives enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), facilitating more sensitive and accurate proteome analysis (Qiao et al., 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPXPCGSUAHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Synthesis routes and methods I

Procedure details

To a mixture of 3-oxopiperazine 4a (490 mg, 4.89 mmol) and N-Boc-azetidin-3-one 1a (922 mg, 5.38 mmol) in 1,2-dichloroethane (10 mL) and HOAc (0.5 mL) was added Na(OAc)3BH (1141, 5.38 mmol). The reaction was stirred at room temperature overnight. Additional 1a (335 mg, 1.96 mmol) and Na(OAc)3BH (415 mg, 1.96 mmol) was added. The reaction was stirred for another 24 h before it was quenched with aq. NaHCO3. The resulting mixture was extracted with CH2Cl2. The organic solution was dried over Na2SO4 and concentrated. Purification by column chromatography (silica gel, 4% MeOH/CH2Cl2) gave intermediate 4b as white solid (860 mg).
Quantity
490 mg
Type
reactant
Reaction Step One
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922 mg
Type
reactant
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10 mL
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solvent
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0.5 mL
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solvent
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5.38 mmol
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reactant
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Quantity
335 mg
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reactant
Reaction Step Three
Quantity
415 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of piperazin-2-one (1.52 g, 15.1 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (2.0 g, 11.6 mmol) and trimethyl orthoformate (12.8 mL, 12.4 g, 117 mmol) in AcOH (0.7 mL) and DCE (50 mL) was stirred for 5 h before the addition of triacetoxyborohydride (4.9 g, 23.2 mmol). The resulting mixture was stirred for 16 h then partitioned between DCM and H2O. The organic layer was dried (Na2SO4) and concentrated in vacuo. The resulting oil was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording the title compound as a foam (827 mg, 28%). 1H NMR (CDCl3, 300 MHz): δ 6.24 (s, 1H); 3.97 (dd, J=8.9, 7.1 Hz, 2H); 3.82 (dd, J=5.2, 2.2 Hz, 2H); 3.40 (td, J=5.2, 2.2 Hz, 2H); 3.24-3.15 (m, 1H); 3.07 (s, 2H); 2.60 (t, J=5.4 Hz, 2H); 1.44 (s, 9H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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